4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Description
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a bicyclic heterocyclic compound featuring a fused benzene ring with a partially saturated thiadiazole moiety (containing nitrogen and sulfur atoms). These compounds share a common tetrahydrobenzo scaffold but differ in heteroatom composition, which critically influences their chemical reactivity and biological activity. This article compares these analogs to elucidate structure-activity relationships and synthetic strategies.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBRRCBCHFQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480429 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56382-72-0 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Cyclohexene Diamines with Sulfur Sources
A foundational approach involves the cyclocondensation of 1,2-diaminocyclohexene derivatives with sulfurizing agents. For instance, reacting 1,2-diaminocyclohexene with thionyl chloride (SOCl₂) under anhydrous conditions generates the thiadiazole ring via dehydration and cyclization. The reaction proceeds as follows:
$$
\text{1,2-Diaminocyclohexene} + \text{SOCl}2 \rightarrow \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole} + 2\text{HCl} + \text{SO}2
$$
Key parameters include:
- Solvent : Dry dichloromethane or toluene.
- Temperature : 0–5°C to mitigate side reactions.
- Yield : 60–75%, depending on the purity of the diamine precursor.
This method is limited by the sensitivity of the diamine to oxidation, necessitating inert atmospheres.
Hydrazonoyl Halide-Mediated Cyclization
Hydrazonoyl halides serve as versatile intermediates for constructing thiadiazole rings. In one protocol, ethyl 2-chloro-2-(2-phenylhydrazono)acetate reacts with cyclohexene-based carbothioamides in the presence of triethylamine (TEA), yielding the target compound via thiohydrazonate intermediates. A representative pathway is:
Formation of Thiohydrazonate :
$$
\text{Carbothioamide} + \text{Hydrazonoyl Halide} \xrightarrow{\text{TEA}} \text{Thiohydrazonate Intermediate}
$$Cyclization :
$$
\text{Thiohydrazonate} \rightarrow \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole} + \text{Byproducts}
$$
Conditions :
- Solvent : Ethanol or chloroform.
- Catalyst : Triethylamine (0.5–1.0 equiv).
- Yield : 70–85% after recrystallization.
This method benefits from mild conditions and high regioselectivity but requires stringent stoichiometric control to avoid over-alkylation.
Hydrogenation of Benzo[d]thiadiazole
Selective hydrogenation of the aromatic benzene ring in benzo[d]thiadiazole offers a direct route to the tetrahydro derivative. Using palladium-on-carbon (Pd/C) under hydrogen gas achieves partial saturation without disrupting the thiadiazole ring:
$$
\text{Benzo[d]thiadiazole} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole}
$$
Optimized Parameters :
- Pressure : 30–50 psi H₂.
- Temperature : 80–100°C.
- Yield : 50–65%, with minor over-hydrogenation byproducts.
This method is advantageous for scalability but necessitates precise pressure control to preserve the thiadiazole’s integrity.
Ring-Closing Metathesis (RCM) of Diene Precursors
Ring-closing metathesis using Grubbs catalysts enables the construction of the cyclohexene moiety concurrently with thiadiazole formation. For example, a diene-bearing thiadiazole precursor undergoes RCM to form the bicyclic structure:
$$
\text{Diene-Thiadiazole Precursor} \xrightarrow{\text{Grubbs Catalyst}} \text{4,5,6,7-Tetrahydrobenzo[d]thiadiazole}
$$
Conditions :
While innovative, this method is cost-prohibitive for large-scale applications due to catalyst expenses.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each methodology:
| Method | Yield (%) | Temperature (°C) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 0–5 | High | Moderate |
| Hydrazonoyl Halide | 70–85 | 25–40 | Moderate | High |
| Hydrogenation | 50–65 | 80–100 | Low | High |
| Ring-Closing Metathesis | 55–70 | 40–60 | Low | Low |
Structural Validation and Analytical Data
Synthesized compounds are typically characterized via:
- NMR Spectroscopy : Distinct signals for cyclohexene protons (δ 1.5–2.5 ppm) and thiadiazole ring protons (δ 7.0–8.0 ppm).
- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 166 for C₆H₈N₂S).
- X-ray Crystallography : Confirms the bicyclic structure and hydrogenation pattern.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of DNA gyrase and other critical enzymes in bacterial cells .
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydrobenzo-Based Heterocycles
Biological Activity
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities.
Chemical Structure and Properties
The structure of this compound features a fused thiadiazole ring system that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the ring enhances its potential for interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:
- Inhibition of DNA Gyrase : A derivative was found to inhibit Escherichia coli DNA gyrase with an IC50 value of 12 µM. This inhibition is crucial as DNA gyrase is essential for bacterial replication and is a target for antibiotic development .
- Activity Against Gram-positive Bacteria : Optimized analogs showed improved inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) between 4 and 8 µg/mL .
| Compound | Target Pathogen | IC50 (µM) | Notes |
|---|---|---|---|
| 7a | E. coli | 12 | Inhibits DNA gyrase |
| 29 | S. aureus | 4-8 | Active against resistant strains |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored through various assays:
- Cell Line Studies : Compounds were tested against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Some derivatives exhibited moderate to high inhibitory effects on these cell lines .
- Mechanism of Action : The compounds act by inhibiting specific enzymes involved in cell division and proliferation. For example, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are critical in cancer progression .
| Compound | Cell Line | GI50 (µM) | Activity Level |
|---|---|---|---|
| 6a | MCF-7 | Varies | Moderate |
| 19 | HDAC1 | 15 | High |
Anti-inflammatory Activity
Anti-inflammatory properties have also been reported for certain derivatives. For instance:
- Inhibition Studies : A series of compounds demonstrated significant anti-inflammatory effects in paw edema models compared to standard drugs like indomethacin .
- Mechanistic Insights : Some compounds selectively inhibited inducible nitric oxide synthase (iNOS), which plays a role in inflammation .
Case Studies
- Study on Antibacterial Efficacy : A study investigated the efficacy of various tetrahydrobenzo[d][1,2,3]thiadiazole derivatives against multiple bacterial strains. The results indicated that while some compounds were effective against Gram-positive bacteria, their activity against Gram-negative bacteria was limited due to permeability issues .
- Anticancer Activity Evaluation : A comprehensive evaluation of a new series of tetrahydrobenzo[d][1,2,3]thiadiazole derivatives was conducted using the CCK-8 method against several cancer cell lines. The findings revealed that specific structural modifications significantly enhanced their anticancer potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
